GPX4 Inhibition Potency vs. RSL3 and ML162
Unlike RSL3 and ML162, which a 2023 study showed completely lack the capacity to inhibit the enzymatic activity of recombinant selenoprotein GPX4, Gpx4-IN-6 is a direct covalent inhibitor of GPX4. RSL3 and ML162 were instead found to be efficient inhibitors of TXNRD1 [1]. This is a critical differentiation as it establishes Gpx4-IN-6's mechanism of action as a bona fide GPX4 inhibitor, whereas RSL3 and ML162 are misclassified in many contexts [2].
| Evidence Dimension | Direct GPX4 Enzymatic Inhibition |
|---|---|
| Target Compound Data | Direct covalent inhibitor (IC50 0.12-0.13 μM) |
| Comparator Or Baseline | RSL3: No inhibition of recombinant GPX4; ML162: No inhibition of recombinant GPX4 |
| Quantified Difference | Qualitative difference: Direct inhibition vs. No inhibition of GPX4 |
| Conditions | Recombinant selenoprotein GPX4 assay |
Why This Matters
This ensures that biological effects observed with Gpx4-IN-6 are attributable to GPX4 inhibition, not off-target TXNRD1 modulation, providing cleaner data for ferroptosis studies.
- [1] Cheff, D. M., Muñoz, A. M., O'Boyle, G., et al. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1. Redox Biol. 2023; 62:102703. View Source
- [2] TargetMol. GPX4-IN-6 product datasheet. CAS: 2922824-07-3. View Source
